molecular formula C15H18O5 B1326090 Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate CAS No. 951889-34-2

Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate

Cat. No.: B1326090
CAS No.: 951889-34-2
M. Wt: 278.3 g/mol
InChI Key: GCWHWFFPVDHJNT-UHFFFAOYSA-N
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Description

Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate is an organic compound with the molecular formula C15H18O5. It is characterized by the presence of an ethyl ester group, a phenyl ring substituted with an ethylenedioxy group, and a ketone functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate typically involves the esterification of 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate involves its interaction with specific molecular targets in biological systems. The ethylenedioxy group and the ketone functional group play crucial roles in its binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

  • Ethyl 5-[3,4-(Methylenedioxy)phenyl]-5-oxovalerate
  • Ethyl 5-[3,4-(Dimethoxy)phenyl]-5-oxovalerate
  • Ethyl 5-[3,4-(Dihydroxy)phenyl]-5-oxovalerate

Comparison: Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate is unique due to the presence of the ethylenedioxy group, which imparts distinct electronic and steric properties compared to its analogsFor example, the ethylenedioxy group can enhance the compound’s stability and solubility in organic solvents, making it more suitable for certain synthetic and industrial applications .

Properties

IUPAC Name

ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-2-18-15(17)5-3-4-12(16)11-6-7-13-14(10-11)20-9-8-19-13/h6-7,10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWHWFFPVDHJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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